B1574651 LY2780301

LY2780301

Cat. No. B1574651
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY2780301 is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor LY2780301 binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

Scientific Research Applications

Phase I Trials and Cancer Therapy

  • A first-in-human phase I trial examined LY2780301, a dual p70 S6 kinase and Akt inhibitor, to determine its phase II dose for advanced cancer treatment. The study involved doses ranging from 100–500 mg daily, assessing safety, pharmacokinetics, and pharmacodynamics. It showed minimal antitumor activity and suggested a dose of 500 mg daily for future studies (Azaro et al., 2015).

  • Another study investigated LY2780301 in combination with gemcitabine, focusing on its safety, tolerability, and antitumor activity in patients with advanced/metastatic solid tumors. It concluded that the combination showed manageable toxicity and encouraging antitumor activity (Angevin et al., 2017).

Pharmacokinetic Drug-Drug Interaction Studies 3. A phase Ib dose escalation study highlighted the pharmacokinetic drug-drug interaction between LY2780301 and paclitaxel in treating advanced or metastatic breast cancer. This study provided insights into the combination's pharmacokinetic profile (Rezai et al., 2016).

Other Studies 4. A first-in-human phase I study of LY2780301 as an oral P70S6K/AKT inhibitor reported on its safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity in solid tumors (Calvo et al., 2012).

  • A separate trial assessed LY2780301 in combination with gemcitabine for advanced or metastatic cancer. This study evaluated the safety, pharmacokinetics, and antitumor activity, offering insights into its application in cancer therapy (Angevin et al., 2015).

properties

Product Name

LY2780301

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LY2780301;  LY-2780301;  LY 2780301

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.